Benzamide, N-[4-(1-cyano-1-methylethyl)-3-(3-pyridinyl)phenyl]-3,4-dimethoxy-
CAS No.: 1067191-08-5
Cat. No.: VC8045109
Molecular Formula: C24H23N3O3
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
![Benzamide, N-[4-(1-cyano-1-methylethyl)-3-(3-pyridinyl)phenyl]-3,4-dimethoxy- - 1067191-08-5](/images/structure/VC8045109.png)
Specification
CAS No. | 1067191-08-5 |
---|---|
Molecular Formula | C24H23N3O3 |
Molecular Weight | 401.5 g/mol |
IUPAC Name | N-[4-(2-cyanopropan-2-yl)-3-pyridin-3-ylphenyl]-3,4-dimethoxybenzamide |
Standard InChI | InChI=1S/C24H23N3O3/c1-24(2,15-25)20-9-8-18(13-19(20)17-6-5-11-26-14-17)27-23(28)16-7-10-21(29-3)22(12-16)30-4/h5-14H,1-4H3,(H,27,28) |
Standard InChI Key | AMOZYIARVZBSIH-UHFFFAOYSA-N |
SMILES | CC(C)(C#N)C1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=CN=CC=C3 |
Canonical SMILES | CC(C)(C#N)C1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=CN=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Benzamide, N-[4-(1-cyano-1-methylethyl)-3-(3-pyridinyl)phenyl]-3,4-dimethoxy- has the molecular formula C₂₄H₂₃N₃O₃ and a molecular weight of 401.46 g/mol . Its structure features:
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A benzamide backbone with methoxy (-OCH₃) groups at the 3- and 4-positions.
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A 3-pyridinyl substituent at the 3-position of the benzene ring, introducing aromatic nitrogen heterocyclicity.
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A 1-cyano-1-methylethyl group at the 4-position, contributing steric bulk and polar character .
The SMILES notation N#CC(c1ccc(cc1c1cccnc1)NC(=O)c1ccc(c(c1)OC)OC)(C)C
highlights the connectivity of these groups, while the XLogP3 value of 3.8 indicates moderate lipophilicity .
Physical Properties
Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Boiling Point | 550.9 ± 50.0 °C (Predicted) | |
Density | 1.198 ± 0.06 g/cm³ | |
pKa | 12.50 ± 0.70 (Predicted) | |
Hydrogen Bond Acceptors | 5 | |
Rotatable Bonds | 6 |
These properties influence solubility, reactivity, and bioavailability, making the compound suitable for organic synthesis but challenging for aqueous-phase applications .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of Benzamide, N-[4-(1-cyano-1-methylethyl)-3-(3-pyridinyl)phenyl]-3,4-dimethoxy- involves multi-step reactions:
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Friedel-Crafts Acylation: Introduction of the benzamide group via reaction with 3,4-dimethoxybenzoic acid chloride .
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Nucleophilic Substitution: Attachment of the pyridinyl group using a palladium-catalyzed coupling reaction .
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Cyanoalkylation: Addition of the 1-cyano-1-methylethyl moiety via Grignard reagent or nitrile alkylation .
Typical reaction conditions include:
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Temperatures: 80–120°C
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Catalysts: Pd(PPh₃)₄ for coupling steps
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Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial-Scale Production
Commercial suppliers like A2B Chem offer the compound at research-scale quantities (50–100 mg) with prices ranging from $2,692 to $3,232 . Batch purity exceeds 95%, as verified by HPLC and NMR .
Biological and Pharmacological Relevance
Comparative Analysis with Benzamide Derivatives
Compound | Target | Clinical Use | Structural Distinction from Target Compound |
---|---|---|---|
Sulpiride | Dopamine D2/D3 | Antipsychotic | Lacks pyridine and cyano-isopropyl groups |
Cinitapride | 5-HT4 Receptor | Gastroprokinetic Agent | Missing methoxy substituents |
3-Aminobenzamide | PARP Enzymes | Chemosensitizer | Simpler structure without heterocyclic moieties |
The target compound’s pyridine ring and cyano-isopropyl group enhance binding diversity compared to conventional benzamides, potentially enabling multi-target therapies .
Applications in Chemical Synthesis
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
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Anticancer Agents: Pyridine-containing analogs of imatinib .
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Neuroprotective Drugs: Methoxy groups may confer antioxidant activity .
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Antimicrobials: Nitrile groups enhance membrane permeability .
Material Science
Its rigid aromatic structure makes it suitable for:
Future Research Directions
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Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic pathways.
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Structure-Activity Relationships (SAR): Modify the cyano-isopropyl group to optimize target binding.
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Scale-Up Synthesis: Develop cost-effective routes for kilogram-scale production.
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